molecular formula C15H11NO2S B2637512 3-Methyl-2-(2-thienyl)-4-quinolinecarboxylic acid CAS No. 204847-10-9

3-Methyl-2-(2-thienyl)-4-quinolinecarboxylic acid

Cat. No.: B2637512
CAS No.: 204847-10-9
M. Wt: 269.32
InChI Key: QYCXQPXWFXQECL-UHFFFAOYSA-N
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Description

3-Methyl-2-(2-thienyl)-4-quinolinecarboxylic acid is a heterocyclic compound that combines a quinoline core with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(2-thienyl)-4-quinolinecarboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-(2-thienyl)-4-quinolinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinecarboxylic acids with additional oxygen-containing groups, while reduction may yield more saturated derivatives .

Scientific Research Applications

3-Methyl-2-(2-thienyl)-4-quinolinecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(2-thienyl)-4-quinolinecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

    2-(2-Thienyl)quinoline: Similar structure but lacks the carboxylic acid group.

    4-Quinolinecarboxylic acid: Lacks the thiophene ring.

    3-Methylquinoline: Lacks both the thiophene ring and the carboxylic acid group.

Uniqueness: 3-Methyl-2-(2-thienyl)-4-quinolinecarboxylic acid is unique due to the presence of both the thiophene ring and the carboxylic acid group, which confer specific chemical and biological properties .

Properties

IUPAC Name

3-methyl-2-thiophen-2-ylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c1-9-13(15(17)18)10-5-2-3-6-11(10)16-14(9)12-7-4-8-19-12/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCXQPXWFXQECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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